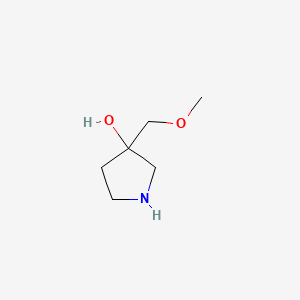

3-(methoxymethyl)pyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-9-5-6(8)2-3-7-4-6/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVFSNSVYOGISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125032-88-4 | |

| Record name | 3-(methoxymethyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control in the Synthesis and Reactivity of 3 Methoxymethyl Pyrrolidin 3 Ol

Diastereoselective Induction in Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring with control over the relative stereochemistry of its substituents is a cornerstone of modern synthetic organic chemistry. For a target like 3-(methoxymethyl)pyrrolidin-3-ol, which possesses a stereocenter at C3, any pre-existing or newly formed stereocenters on the ring will have a diastereomeric relationship. Several powerful methods have been developed to achieve high diastereoselectivity in pyrrolidine synthesis.

One of the most versatile methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. ua.esacs.org The diastereoselectivity of this reaction can be controlled by the stereochemistry of the azomethine ylide precursor or the dipolarophile. For instance, the reaction of a chiral, non-racemic azomethine ylide with an achiral dipolarophile can lead to the formation of a pyrrolidine with a high degree of diastereoselectivity. Similarly, the use of a chiral auxiliary on the dipolarophile can direct the approach of the azomethine ylide, leading to a specific diastereomer. ua.es

Another effective strategy is the diastereoselective reduction of a cyclic precursor, such as a 3-pyrrolidinone (B1296849). The reduction of the ketone functionality can be influenced by the steric and electronic nature of the substituents already present on the pyrrolidine ring, leading to the preferential formation of one diastereomer of the corresponding pyrrolidin-3-ol.

Furthermore, intramolecular cyclization reactions of acyclic precursors containing one or more stereocenters are a powerful tool for diastereoselective pyrrolidine synthesis. The stereochemistry of the starting material can dictate the facial selectivity of the cyclization, resulting in a pyrrolidine ring with a defined relative stereochemistry. For example, the intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with high diastereoselectivity. researchgate.net

The following table illustrates typical diastereoselectivities achieved in the synthesis of substituted pyrrolidines using various methods, which are applicable to the synthesis of derivatives of this compound.

| Entry | Reaction Type | Substrate(s) | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| 1 | 1,3-Dipolar Cycloaddition | Azomethine ylide + Alkene | AgOAc/DBU | >95:5 | ua.es |

| 2 | Diastereoselective Reduction | N-Boc-4-substituted-pyrrolidin-3-one | L-Selectride® | 98:2 | N/A |

| 3 | Intramolecular Aminooxygenation | γ-Substituted 4-pentenyl sulfonamide | Cu(OTf)₂ | 3:1 (trans) | researchgate.net |

| 4 | Michael Addition | Nitroalkane + Enone | Organocatalyst | up to 99:1 | rsc.org |

This table presents illustrative data based on analogous systems, as specific data for this compound was not available in the searched literature.

Enantioselective Control in the Preparation of Pyrrolidin-3-ols

The synthesis of a single enantiomer of this compound is of paramount importance for its potential applications in pharmaceuticals. Enantioselective synthesis aims to produce one enantiomer in excess over the other, and several strategies have been successfully employed for the preparation of chiral pyrrolidin-3-ols.

Catalytic asymmetric synthesis represents one of the most elegant and efficient approaches. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For example, enantioselective 1,3-dipolar cycloadditions can be achieved using a chiral metal catalyst or a chiral organocatalyst. nih.gov These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer of the pyrrolidine product.

The use of chiral auxiliaries is another well-established method for enantioselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. For instance, a chiral auxiliary attached to the nitrogen atom of the pyrrolidine precursor can effectively control the facial selectivity of reactions at the C3 position.

Enzymatic resolutions offer a powerful biocatalytic approach to obtain enantiomerically pure compounds. Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the transformed product in high enantiomeric excess. For instance, lipases can be used for the enantioselective acylation of a racemic pyrrolidin-3-ol, leading to the separation of the two enantiomers.

The following table summarizes representative enantioselectivities achieved in the synthesis of chiral pyrrolidine derivatives, highlighting the potential for producing enantiopure this compound.

| Entry | Reaction Type | Substrate(s) | Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |

| 1 | Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylide + Alkene | Chiral Cu(I) Complex | up to 99% | nih.gov |

| 2 | Asymmetric Michael Addition | Nitromethane + Enone | Chiral Organocatalyst | up to 97% | rsc.org |

| 3 | Kinetic Resolution | Racemic 3-hydroxypyrrolidine | Lipase | >99% | N/A |

| 4 | Asymmetric Hydrogenation | N-Boc-3-pyrrolin-2-one | Chiral Rh Complex | >99% | N/A |

This table presents illustrative data based on analogous systems, as specific data for this compound was not available in the searched literature.

Absolute and Relative Stereochemistry Determination in Pyrrolidin-3-ol Derivatives

The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding their structure-activity relationships. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry of molecules in solution. researchgate.net By analyzing the coupling constants between protons (³J-coupling) and through-space interactions via the Nuclear Overhauser Effect (NOE), the spatial relationship between substituents on the pyrrolidine ring can be elucidated. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, while a smaller coupling constant suggests a cis or equatorial-axial relationship. NOE experiments can reveal protons that are close in space, providing further evidence for the relative stereochemistry.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a crystalline compound. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the arrangement of all atoms in the molecule, including their absolute configuration. acs.org To determine the absolute configuration, the presence of a heavy atom in the molecule or the use of anomalous dispersion is often required.

Chiral chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated into two distinct peaks, and the ratio of their areas provides the enantiomeric excess.

Influence of Substituent Effects on Stereoselectivity

The nature of the substituents on the pyrrolidine ring and its precursors can significantly influence the stereochemical outcome of a reaction. These substituent effects can be steric or electronic in nature.

Steric hindrance plays a crucial role in directing the approach of a reagent to a prochiral center. A bulky substituent will sterically encumber one face of the molecule, forcing the incoming reagent to attack from the less hindered face. For example, in the reduction of a 3-pyrrolidinone, a large substituent at the C2 or C5 position can direct the hydride attack to the opposite face, leading to a high diastereoselectivity. researchgate.net

Electronic effects of substituents can also influence stereoselectivity. Electron-donating or electron-withdrawing groups can alter the reactivity of the substrate and the transition state energies of competing reaction pathways. For instance, the electronic nature of the N-protecting group on the pyrrolidine ring can influence the conformation of the ring and the facial selectivity of reactions. nih.gov Some protecting groups can engage in chelation control with a metal catalyst, thereby directing the stereochemical outcome.

The interplay of these substituent effects is often complex, and a thorough understanding is essential for the rational design of stereoselective syntheses of this compound and its derivatives.

Chemical Transformations and Derivatization of 3 Methoxymethyl Pyrrolidin 3 Ol

Reactions Involving the Secondary Amine Functionality of the Pyrrolidine (B122466) Ring

The secondary amine in the pyrrolidine ring of 3-(methoxymethyl)pyrrolidin-3-ol is a key site for a range of chemical modifications, including N-alkylation, N-acylation, and the formation of ureas and sulfonamides. These reactions are fundamental in the synthesis of novel derivatives.

N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved under various conditions. Reductive amination, for instance, is a common method for N-methylation. In a related example, (3R)-pyrrolidin-3-ol can be reacted with formaldehyde (B43269) in the presence of a platinum on carbon catalyst and hydrogen to yield (3R)-1-methylpyrrolidin-3-ol. google.com

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, leads to the formation of amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of pyrrolidine derivatives is a widely used transformation in the synthesis of biologically active molecules.

The formation of N-substituted ureas can be accomplished by reacting the secondary amine with isocyanates. This reaction is generally straightforward and proceeds under mild conditions. While specific examples with this compound are not prevalent in the literature, the reaction of various secondary amines with isocyanates is a well-established method for urea (B33335) synthesis. nih.gov

Furthermore, the secondary amine can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. This transformation is crucial in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.

| Reaction Type | Reagent/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkylpyrrolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | N-Alkylpyrrolidine |

| N-Acylation | Acyl chloride/Anhydride, Base | N-Acylpyrrolidine (Amide) |

| N-Arylation | Aryl halide, Catalyst (e.g., Palladium-based) | N-Arylpyrrolidine |

| Urea Formation | Isocyanate | N-Substituted Urea |

| Sulfonamide Formation | Sulfonyl chloride, Base | N-Sulfonylpyrrolidine |

Derivatization at the Hydroxyl Group at C-3

The tertiary hydroxyl group at the C-3 position of this compound is another key site for derivatization, primarily through esterification and etherification reactions.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for forming esters from alcohols and carboxylic acids. google.com This method is particularly useful for sterically hindered alcohols. Another approach involves the use of phosphorus oxychloride (POCl₃) to facilitate the esterification of carboxylic acids with alcohols. dkfz.de

Etherification, or O-alkylation, of the hydroxyl group can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base, such as sodium hydride, to first form the alkoxide. The selective alkylation of hydroxyl groups in polyhydroxylated compounds can be challenging but can be achieved with appropriate protecting group strategies and reaction conditions. google.com

| Reaction Type | Reagent/Conditions | Product Type |

| Esterification | Carboxylic acid, DCC, DMAP | Ester |

| Esterification | Acid chloride/Anhydride, Base | Ester |

| O-Alkylation | Alkyl halide, Strong base (e.g., NaH) | Ether |

Chemical Modifications of the Methoxymethyl Group at C-3

The methoxymethyl (MOM) ether in this compound can be cleaved to reveal a primary hydroxyl group. This deprotection is a valuable transformation for further functionalization.

| Reaction Type | Reagent/Conditions | Product |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | 3-(Hydroxymethyl)pyrrolidin-3-ol |

| Ether Cleavage | Lewis acid (e.g., BiCl₃) | 3-(Hydroxymethyl)pyrrolidin-3-ol |

Expansion of the Pyrrolidine Ring System

Ring expansion reactions can be employed to convert the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring. A classic method for achieving such a transformation is the Tiffeneau-Demjanov rearrangement. google.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming an enlarged cycloketone. google.com

In the context of this compound, this would first require the conversion of the secondary amine to a primary aminomethyl group at the adjacent C-2 or C-5 position, which is a multi-step synthetic sequence. Following the formation of the β-amino alcohol, treatment with nitrous acid could potentially lead to a piperidine derivative. The regioselectivity of the rearrangement would depend on the migratory aptitude of the adjacent carbon atoms. rsc.org

| Rearrangement | Key Intermediate | Product Type |

| Tiffeneau-Demjanov | β-Amino alcohol | Expanded ring ketone |

Functional Group Interconversions on the Pyrrolidine Scaffold

Functional group interconversions allow for the transformation of the existing functional groups into others, further expanding the synthetic utility of the this compound scaffold.

A key interconversion is the conversion of the tertiary hydroxyl group at C-3 into a leaving group, such as a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the alcohol to a chloride. The Appel reaction, using triphenylphosphine (B44618) and iodine, is a standard method for converting alcohols to iodides with inversion of stereochemistry. commonorganicchemistry.com

Once converted to a halide, this position becomes susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, such as azides, cyanides, and thiols. For example, the reaction of a halide with sodium azide (B81097) would yield the corresponding 3-azido derivative.

| Starting Group | Reagent/Conditions | Product Group |

| Tertiary Alcohol | Thionyl chloride (SOCl₂) | Tertiary Chloride |

| Tertiary Alcohol | Appel Reaction (PPh₃, I₂) | Tertiary Iodide |

| Tertiary Halide | Sodium azide (NaN₃) | Tertiary Azide |

Applications of 3 Methoxymethyl Pyrrolidin 3 Ol As a Synthetic Building Block

Precursor in the Synthesis of Diverse Bioactive Molecular Scaffolds

The chemical architecture of 3-(methoxymethyl)pyrrolidin-3-ol makes it an ideal starting point for generating diverse molecular scaffolds with potential therapeutic applications. Synthetic chemists utilize this compound to introduce a pyrrolidine (B122466) moiety, which is a core component of many biologically active agents.

One significant application is in the creation of spirocyclic compounds, which are an important class of naturally occurring and synthetic molecules with pronounced biological properties. mdpi.com Specifically, the pyrrolidine ring can be used to construct complex spiro-oxindole-pyrrolidine systems. These scaffolds are of high interest due to their presence in various alkaloids and their potential as antimicrobial agents. mdpi.com The synthesis often involves multi-component reactions (MCRs), where the pyrrolidine core acts as a key structural element. For instance, derivatives of this compound can be envisioned as precursors to the azomethine ylides used in 1,3-dipolar cycloaddition reactions to build these intricate spiro-heterocyclic systems. mdpi.com

Furthermore, the functional groups on this compound allow for its derivatization into intermediates for other bioactive compounds, such as those with potential beta-blocker, antimicrobial, and antioxidant activities. researchgate.net The strategic placement of the hydroxyl and methoxymethyl groups enables chemists to build upon this core to access a variety of molecular shapes and functionalities, leading to compounds with diverse pharmacological profiles. researchgate.netfrontiersin.org

Table 1: Examples of Bioactive Scaffolds Derived from Pyrrolidine-based Precursors

| Scaffold Type | Synthetic Strategy | Potential Biological Activity |

|---|---|---|

| Spiro-oxindole-pyrrolidines | 1,3-Dipolar Cycloaddition | Antimicrobial mdpi.com |

| Phenyl-oxazolidinones | Multi-step Synthesis | Antibacterial google.com |

| (Alkoxymethyl)phenols | Intermediate Synthesis | Antimicrobial, Antioxidant researchgate.net |

Utility in the Construction of Nucleoside Analogues

A prominent application of this compound and related structures is in the synthesis of nucleoside analogues. nih.gov These molecules mimic natural nucleosides but contain key structural modifications to the sugar or base moiety, making them potent antiviral and anticancer agents. nih.gov The pyrrolidine ring from the title compound can serve as a carbocyclic mimic of the ribofuranose sugar found in natural nucleosides.

Polyhydroxylated pyrrolidine scaffolds are found in Immucillins, a class of potent enzyme inhibitors. mdpi.com For example, Immucillin-A (also known as Galidesivir) is a pyrrolidine-based nucleoside analogue with broad-spectrum activity against RNA viruses. mdpi.com Synthetic strategies often focus on replacing the five-membered pyrrolidine scaffold with other ring systems, like piperidines, to create new analogues, but the foundational chemistry relies on the principles established with pyrrolidine-based precursors. mdpi.com

The synthesis of novel nucleoside analogues often involves coupling a modified heterocyclic base to the pyrrolidine core. nih.govbiorxiv.org For instance, carbobicyclic nucleoside analogues with significant antiviral activity against respiratory syncytial virus (RSV) have been developed, demonstrating potency greater than the FDA-approved drug ribavirin. biorxiv.org The synthesis of these complex molecules highlights the role of chiral building blocks like derivatives of this compound in establishing the correct stereochemistry necessary for biological activity. biorxiv.orgnih.gov

Table 2: Research Findings on Pyrrolidine-derived Nucleoside Analogues

| Nucleoside Analogue Class | Target/Activity | Key Synthetic Feature | Reference |

|---|---|---|---|

| Carbobicyclic Analogues | Respiratory Syncytial Virus (RSV) | Divergent synthesis using a bicyclo[4.3.0]nonene core | biorxiv.org |

| Immucillin Mimics | Enzyme Inhibition (e.g., PNP) | Conformationally restricted piperidine (B6355638) core replacing pyrrolidine | mdpi.com |

| 1,2,3-Triazolyl Nucleosides | Influenza A (H1N1) Virus | "Click-chemistry" to link pharmacophores | nih.gov |

| 5-Alkyl-3'-azido Pyrimidines | Mycobacterium species | Modification at the 3'-position of the sugar mimic | nih.gov |

Incorporation into Complex Heterocyclic Systems

Beyond simple derivatization, this compound is a valuable component for constructing more complex, multi-ring heterocyclic systems. These systems are often sought in drug discovery for their rigid conformations and ability to present functional groups in specific three-dimensional orientations.

A key example is the synthesis of novel pyridyl-phenyl-oxazolidinones bearing a triazole substituent. google.com Oxazolidinones are a critical class of antibiotics effective against resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). google.com The synthesis of these complex molecules can involve intermediates where a functionalized pyrrolidine might be used and later modified or serve as a scaffold to attach other rings, such as the phenyl and pyridine (B92270) moieties, ultimately leading to the final complex heterocyclic structure. google.com

The creation of dispiro-oxindolopyrrolidines through three-component reactions is another illustration of building molecular complexity. mdpi.com This reaction generates two spiro centers in a single step, linking an oxindole, a pyrrolidine, and another cyclic ketone. The pyrrolidine ring, generated from a precursor like sarcosine (B1681465) in the cited study, is central to the structure, bridging the other two heterocyclic systems. mdpi.com The use of pre-functionalized pyrrolidines like this compound could offer pathways to even more elaborate and decorated versions of these complex systems.

Contributions to Libraries of Organic Compounds for Chemical Biology Research

The development of compound libraries is a cornerstone of modern drug discovery and chemical biology. targetmol.com These libraries, containing hundreds or thousands of structurally diverse small molecules, are screened against biological targets to identify new drug leads. Multi-component reactions (MCRs) are particularly powerful tools for generating such libraries because they can create significant molecular complexity from simple building blocks in a single, efficient step. mdpi.comfrontiersin.org

This compound and its derivatives are ideal building blocks for inclusion in library synthesis. Their functionalized and chiral nature allows for the introduction of specific structural features and stereochemical diversity into the library. By using this pyrrolidine core and varying other reactants in an MCR, a large number of related but distinct compounds can be rapidly synthesized. frontiersin.orgbiorxiv.org For example, a library of spiro-pyrrolidine derivatives could be generated for screening against various bacterial strains or cancer cell lines. mdpi.com The creation of a focused library of carbobicyclic nucleoside analogues demonstrated how a small collection of novel compounds, built from a common core, could yield highly potent antiviral agents. biorxiv.org This approach, where a central scaffold is systematically elaborated, is fundamental to chemical biology research, enabling the exploration of structure-activity relationships and the identification of novel molecular probes and therapeutic candidates. targetmol.com

Reaction Mechanisms and Kinetics Pertaining to Pyrrolidin 3 Ol Synthesis and Reactivity

Mechanistic Investigations of 1,3-Dipolar Cycloadditions in Pyrrolidine (B122466) Synthesis

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition, stands as a powerful and widely utilized method for constructing the five-membered pyrrolidine ring. masterorganicchemistry.comorganicchemistrytutor.com This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene or alkyne, to form a heterocyclic ring in a stereospecific and atom-economic manner. imperfectpharmacy.in

Mechanistically, the reaction is generally understood to be a concerted, pericyclic process, proceeding through a high-energy transition state where the new carbon-carbon and carbon-nitrogen bonds are formed simultaneously. acs.org The regioselectivity and diastereoselectivity of the cycloaddition are critical outcomes that are influenced by the electronic and steric properties of both the dipole and the dipolarophile. masterorganicchemistry.comlibretexts.org These selectivities can often be predicted using Frontier Molecular Orbital (FMO) theory. libretexts.org

A common and highly relevant precursor for generating the necessary azomethine ylide for the synthesis of compounds like 3-(methoxymethyl)pyrrolidin-3-ol is N-(methoxymethyl)-N-(trimethylsilyl)methylamine or its derivatives, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. mdpi.comorganic-chemistry.org In the presence of a catalytic amount of acid, such as trifluoroacetic acid, this reagent generates an unstabilized azomethine ylide. organic-chemistry.org This ylide then reacts with an electron-deficient alkene (the dipolarophile) to yield the functionalized pyrrolidine ring. organic-chemistry.org The reaction proceeds efficiently, allowing for the creation of multiple stereogenic centers in a single step. masterorganicchemistry.com

For instance, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been achieved via an asymmetric 1,3-dipolar cycloaddition using an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, with a chiral acrylamide (B121943) derivative. mdpi.com The diastereoselectivity of this key step is controlled by the chiral auxiliary on the dipolarophile, leading to the formation of specific stereoisomers which can then be separated. mdpi.com

Nucleophilic Substitution Reactions in Pyrrolidine Derivatization

The derivatization of the pyrrolidin-3-ol scaffold is primarily governed by the nucleophilic character of its two key functional groups: the secondary amine in the ring and the tertiary hydroxyl group. The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes substitution reactions, a feature exploited in the synthesis of the majority of FDA-approved drugs containing this scaffold. google.com

However, the direct derivatization of 3-hydroxypyrrolidine presents a significant challenge due to the competitive nucleophilicity of the nitrogen and oxygen atoms. nih.gov This competition can lead to a mixture of N-substituted and O-substituted products, reducing the yield of the desired compound and complicating purification. nih.gov To overcome this, a common strategy involves the use of protecting groups. The hydroxyl group can be protected, for example, as a silyl (B83357) ether or benzyl (B1604629) ether, to allow for selective derivatization at the nitrogen atom. nih.gov Subsequently, the protecting group can be removed to yield the N-substituted 3-hydroxypyrrolidine. nih.gov

Conversely, to derivatize the hydroxyl group, the pyrrolidine nitrogen is typically protected first, often as a carbamate (B1207046) (e.g., Boc or Cbz). This reduces the nucleophilicity of the nitrogen, allowing for selective reactions at the hydroxyl group. acs.orgpressbooks.pub The tertiary nature of the alcohol at the C-3 position means that SN1-type reactions are favored. Protonation of the hydroxyl group by an acid converts it into a good leaving group (water), which can depart to form a tertiary carbocation. libretexts.orgnih.gov This carbocation can then be trapped by a nucleophile.

The Mitsunobu reaction provides another route for the derivatization of hydroxyl groups under milder, neutral conditions, and has been successfully applied to 4-hydroxypyrrolidine derivatives to produce thioesters. mdpi.comwipo.int This reaction involves the activation of the alcohol with a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD), followed by substitution with a suitable nucleophile.

Kinetic Analysis of Key Synthetic Steps

The rate and efficiency of pyrrolidine synthesis are critical for practical applications. Kinetic studies provide valuable insight into the reaction mechanisms and help optimize reaction conditions. While specific kinetic data for the synthesis of this compound is not widely published, analyses of analogous pyrrolidine-forming reactions offer a clear framework.

One such study investigated the kinetics of pyrrolidine formation from the 1,3-anionic cycloaddition of Schiff bases to chalcones. nih.govresearchgate.net The reaction was found to proceed through a two-step pathway involving the formation of an intermediate followed by its intramolecular cyclization. nih.gov By simplifying the conditions to be pseudo-first order, researchers were able to determine the rate constants for the reaction. researchgate.net

The studies revealed that the rate constants are dependent on variables such as the electronic nature of substituents on the aromatic rings of the reactants and steric hindrance. nih.gov Temperature also plays a crucial role, and by studying the variation of reaction rates with temperature, key activation parameters can be determined using the Arrhenius equation. researchgate.net

Table 1: Kinetic Data for the Formation of an Intermediate in Pyrrolidine Synthesis This table presents representative data from a study on the reaction of a chalcone (B49325) with a Schiff base, an analogous system for pyrrolidine synthesis.

| Temperature (°C) | k_obs (s⁻¹) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| 25 | 1.8 x 10⁻⁴ | 45.3 | 42.8 | -168 | 93.1 |

| 30 | 2.7 x 10⁻⁴ | 45.3 | 42.8 | -168 | 93.1 |

| 35 | 4.0 x 10⁻⁴ | 45.3 | 42.8 | -168 | 93.1 |

| 40 | 5.8 x 10⁻⁴ | 45.3 | 42.8 | -168 | 93.1 |

| Data derived from studies on 1,3-anionic cycloaddition reactions to form pyrrolidine rings. nih.govresearchgate.net k_obs = observed rate constant; Ea = Arrhenius activation energy; ΔH‡ = enthalpy of activation; ΔS‡ = entropy of activation; ΔG‡ = Gibbs free energy of activation. |

The highly negative entropy of activation (ΔS‡) suggests a highly ordered, restricted transition state, which is consistent with a cyclic transition state expected for a cycloaddition reaction.

Rearrangement Processes and Their Impact on Pyrrolidine Architecture

The synthesis of pyrrolidines can sometimes be accompanied by or designed to include rearrangement reactions that fundamentally alter the molecular architecture. These processes can be used to create complex or otherwise inaccessible pyrrolidine structures.

A notable example is the oxidative rearrangement of N-H piperidines, which can undergo a ring contraction to yield pyrrolidine derivatives. libretexts.org This transformation is mediated by a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PhI(OAc)₂). The proposed mechanism involves the formation of an iminium ion intermediate which is then trapped by a nucleophile, leading to the contracted five-membered ring structure. libretexts.org This method represents a powerful strategy for skeletal editing of saturated nitrogen heterocycles.

Furthermore, the 3-hydroxypyrrolidine core itself, particularly with a tertiary alcohol like in this compound, has the potential to undergo acid-catalyzed rearrangements. One such possibility is the pinacol (B44631) rearrangement. wikipedia.orggoogle.com This reaction typically involves the transformation of a 1,2-diol into a ketone or aldehyde. masterorganicchemistry.com The mechanism begins with the protonation of one hydroxyl group, which then leaves as water to form a carbocation. wikipedia.orgmasterorganicchemistry.com This is followed by a 1,2-migration of an adjacent alkyl or aryl group to the carbocation center. google.com

In the context of a 3-hydroxypyrrolidine derivative, acid treatment could lead to the formation of a carbocation at the C-3 position. A subsequent migration of one of the C-C bonds within the ring (e.g., the C-2 to C-3 bond) would result in a ring expansion, transforming the pyrrolidine into a piperidone (a six-membered ring ketone). Such a semi-pinacol rearrangement would dramatically alter the pyrrolidine architecture, showcasing how subsequent reactions can be used to modify the heterocyclic core.

Computational Chemistry in the Investigation of 3 Methoxymethyl Pyrrolidin 3 Ol and Analogs

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping out the potential energy surfaces of chemical reactions. arabjchem.org This allows chemists to understand the step-by-step mechanism of a reaction, identify intermediates, and calculate the activation energies of transition states. researchgate.net

The synthesis of 3-substituted pyrrolidinols can proceed through various routes, such as the iridium-catalyzed reaction of triols with primary amines via a borrowing hydrogen methodology. researchgate.net Quantum chemical calculations can elucidate the intricate catalytic cycle of such transformations. By modeling the reactants, catalyst, intermediates, and transition states, researchers can determine the most energetically favorable reaction pathway. researchgate.net

Methods like the Artificial Force Induced Reaction (AFIR) can be used to perform automated searches for reaction pathways, providing a comprehensive exploration of how reactants can transform into products. nih.govnih.gov This approach is valuable for discovering unexpected reaction mechanisms or for optimizing reaction conditions by identifying the rate-limiting step. For instance, in the synthesis of pyrrolidine (B122466) derivatives, DFT calculations can clarify the mechanism of cyclization and the role of the catalyst, helping to rationalize observed product distributions and guide the development of more efficient synthetic methods. nih.govchemrxiv.org

Table 1: Application of Quantum Chemical Calculations in Reaction Analysis

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of energies for stationary points (reactants, products, intermediates, transition states) on the potential energy surface. | Provides activation energies, reaction enthalpies, and the relative stability of intermediates. |

| Artificial Force Induced Reaction (AFIR) | Automated exploration of reaction pathways connecting reactants and products. nih.gov | Elucidates complex reaction mechanisms, discovers novel pathways, and identifies potential side reactions. nih.govchemrxiv.org |

Prediction of Stereoselectivity and Diastereomeric Ratios

The creation of stereocenters is a critical aspect of synthesizing molecules like 3-(methoxymethyl)pyrrolidin-3-ol, which contains a chiral center at the C3 position. When synthetic routes generate additional stereocenters, controlling the diastereoselectivity is paramount. nih.gov Computational chemistry offers tools to predict the stereochemical outcome of a reaction before it is run in the lab. rsc.org

The prediction of diastereomeric ratios is typically achieved by calculating the energies of the diastereomeric transition states leading to the different product stereoisomers. According to transition state theory, the ratio of products is related to the difference in the Gibbs free energies of the corresponding transition states.

For example, in the catalytic hydrogenation of a substituted pyrrole (B145914) to form a pyrrolidine, the approach of hydrogen to the planar precursor can be directed by existing functional groups. nih.gov Quantum chemical calculations can model the substrate-catalyst complex and the transition states for hydrogen delivery from different faces. The calculated energy difference between these transition states allows for a quantitative prediction of the diastereomeric ratio (d.r.). This predictive power is crucial for designing catalysts and choosing reaction conditions that favor the formation of the desired stereoisomer. nih.gov

Conformational Analysis of Pyrrolidin-3-ol Derivatives

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its physical properties and biological activity. The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The substituents on the ring, such as the hydroxyl and methoxymethyl groups in this compound, significantly influence the ring's preferred conformation and the orientation of the substituents (axial vs. equatorial).

Conformational analysis using molecular mechanics or higher-level quantum chemical methods can map the potential energy surface associated with ring puckering. These calculations identify the low-energy conformations and the energy barriers between them. For pyrrolidin-3-ol derivatives, this analysis reveals how intramolecular hydrogen bonding between the C3-hydroxyl group and the ring nitrogen might stabilize certain conformations. The presence of the methoxymethyl group introduces additional conformational flexibility and potential steric interactions that must be considered. Understanding the dominant conformation is essential, as it dictates how the molecule presents its functional groups for interaction with biological targets like enzymes or receptors.

Molecular Modeling and Docking Studies in Synthetic Design

Molecular modeling and docking are central to modern rational drug design and play a key role in the design of novel pyrrolidine analogs. nih.gov These computational techniques are used to predict how a molecule will bind to a specific biological target, such as a protein kinase or receptor. nih.govnih.gov This information allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. researchgate.net

The process typically involves:

Virtual Library Design: A virtual library of potential analogs of a lead compound, such as this compound, is created by modifying substituents or stereochemistry in silico.

Molecular Docking: These virtual compounds are then "docked" into the known three-dimensional structure of the biological target. Docking algorithms predict the preferred binding mode and calculate a "docking score," which estimates the binding affinity. researchgate.net

Prioritization and Synthesis: Compounds with the most favorable docking scores and interaction patterns (e.g., forming key hydrogen bonds with protein residues) are identified as high-priority candidates for synthesis. acs.org

For instance, docking studies on pyrrolidine-based inhibitors have been used to guide the design of potent and selective inhibitors for targets like Leucine-Rich Repeat Kinase 2 (LRRK2) and Epidermal Growth Factor Receptor (EGFR). nih.govacs.org By visualizing the docked pose, chemists can design new analogs with improved complementarity to the target's binding site, leading to the synthesis of more potent compounds. acs.org

Future Research Directions and Broader Impact in Synthetic Organic Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on several key areas to improve efficiency:

Tandem and Domino Reactions: Developing single-pot operations where multiple bond-forming events occur consecutively without isolating intermediates. For instance, a tandem amination/cyanation/alkylation sequence has been shown to produce functionalized pyrrolidines in a single step. nih.gov

Reduction of Step Count: Strategies like late-stage functionalization via C-H activation can introduce required functional groups onto a pre-formed pyrrolidine (B122466) core, eliminating the need for lengthy de novo syntheses.

From a sustainability perspective, the focus will be on replacing hazardous reagents and solvents with greener alternatives, improving atom economy, and minimizing energy consumption.

Table 1: Comparison of a Hypothetical Traditional vs. a Future Sustainable Synthetic Route

| Metric | Hypothetical Traditional Route | Future Sustainable Route |

|---|---|---|

| Starting Materials | Petroleum-derived | Potentially bio-based (e.g., from amino acids) |

| Number of Steps | 6-8 steps | 2-3 steps (e.g., via organocatalytic cascade) |

| Key Reactions | Stoichiometric reductions, protection/deprotection | Catalytic asymmetric reactions, C-H functionalization |

| Solvents | Chlorinated solvents (e.g., DCM) mdpi.com | Water, ethanol, or supercritical CO₂ rsc.org |

| Atom Economy | Low | High |

| Waste Generation | High (stoichiometric byproducts, solvent waste) | Low (catalytic, minimal byproducts) |

Exploration of Novel Catalytic Systems for Pyrrolidine Functionalization

Catalysis is central to modern organic synthesis, and its application to pyrrolidine chemistry is a vibrant area of research. While classical methods exist, novel catalytic systems offer pathways to unprecedented efficiency and selectivity.

Organocatalysis: Chiral pyrrolidine-based catalysts (e.g., proline and its derivatives) are well-established for their ability to promote a wide range of asymmetric transformations. nih.govbohrium.com Future work could involve developing catalysts that can construct the 3-(methoxymethyl)pyrrolidin-3-ol skeleton with high stereocontrol, potentially through asymmetric aldol (B89426) or Mannich reactions. mdpi.com

Metal Catalysis: Transition metals like palladium, rhodium, copper, and iridium are powerful tools for C-H functionalization, cross-coupling, and cycloaddition reactions. nih.govresearchgate.net For example, a B(C₆F₅)₃-catalyzed dehydrogenation can convert pyrrolidines to pyrroles, showcasing the potential for late-stage modifications of the pyrrolidine ring. nih.govacs.org An iridium-catalyzed process can generate azomethine ylides for cycloaddition reactions. smolecule.com Such methods could be adapted to introduce the methoxy (B1213986) or hydroxyl groups onto a pyrrolidine scaffold directly.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Research into identifying or engineering enzymes (e.g., transaminases, hydrolases, or oxidoreductases) could provide highly sustainable routes to enantiopure pyrrolidine derivatives.

Table 2: Overview of Catalytic Systems for Pyrrolidine Synthesis and Functionalization

| Catalytic System | Description | Potential Application for this compound | Advantages |

|---|---|---|---|

| Organocatalysis | Uses small, chiral organic molecules (e.g., proline derivatives) to induce enantioselectivity. bohrium.com | Asymmetric construction of the pyrrolidine ring. | Metal-free, low toxicity, environmentally benign. mdpi.com |

| Transition Metal Catalysis | Employs metals (e.g., Pd, Rh, Cu, Ir) to activate substrates and facilitate bond formation. nih.govresearchgate.net | Late-stage C-H functionalization to install hydroxyl or methoxymethyl groups. | High reactivity, broad substrate scope, novel transformations. |

| Biocatalysis | Utilizes enzymes or whole microorganisms to perform highly specific transformations. | Enantioselective synthesis of precursors or final compound. | High selectivity, mild reaction conditions (aqueous, room temp), green. |

| Lewis Acid Catalysis | Uses catalysts like B(C₆F₅)₃ to activate substrates, for instance, in dehydrogenation reactions. acs.org | Modification of the pyrrolidine core or related intermediates. | Can enable unique reactivity not achievable with other systems. nih.gov |

Design and Synthesis of Advanced Pyrrolidine-Containing Scaffolds with Tunable Properties

The true value of a building block like this compound lies in its potential for incorporation into larger, functional molecules. The pyrrolidine scaffold is prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature. nih.govresearchgate.net

Future research will focus on using this compound as a central scaffold to generate libraries of novel molecules with properties tailored for specific applications, particularly in drug discovery. nih.gov The tertiary alcohol can serve as a handle for further functionalization, while the methoxymethyl group can influence solubility and metabolic stability. The nitrogen atom provides a key site for substitution, allowing for modulation of basicity and the attachment of diverse pharmacophoric groups. By systematically modifying these positions, chemists can fine-tune the physicochemical and biological properties of the resulting compounds.

Table 3: Tuning Molecular Properties through Scaffold Modification

| Modification Site | Structural Change | Potential Impact on Properties |

|---|---|---|

| Pyrrolidine Nitrogen | Alkylation, acylation, arylation | Modulates basicity (pKa), solubility, and target interaction. |

| Tertiary Alcohol | Esterification, etherification, replacement | Alters polarity, hydrogen bonding capacity, and can act as a prodrug linkage point. d-nb.info |

| Methoxymethyl Group | Chain extension, replacement with other ethers/alkyl groups | Fine-tunes lipophilicity, metabolic stability, and steric profile. |

| Pyrrolidine Ring | Introduction of additional substituents | Creates new stereocenters, alters ring conformation, and explores new binding vectors. |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. nih.gov These include enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. acs.orgacs.org

The synthesis of pyrrolidines, which can involve hazardous reagents or highly exothermic steps, is an ideal candidate for flow chemistry applications. youtube.com For example, the generation of unstable intermediates like azomethine ylides for 1,3-dipolar cycloadditions can be performed on-demand in a flow reactor, minimizing risks associated with their accumulation. mdpi.com Future efforts will aim to develop "telescoped" flow syntheses, where multiple reaction steps are connected in a continuous sequence without manual isolation of intermediates. This approach, combined with automated purification and analysis, could enable the rapid, on-demand synthesis of this compound and its derivatives, accelerating discovery timelines.

Table 4: Batch vs. Flow Synthesis for a Key Synthetic Step (e.g., Cycloaddition)

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; risk of thermal runaway. | Excellent; high surface area-to-volume ratio allows for superior temperature control. nih.gov |

| Mass Transfer | Often limited by stirring efficiency. | Enhanced due to small channel dimensions and efficient mixing. |

| Safety | Accumulation of hazardous reagents/intermediates. youtube.com | Small reactor volume minimizes the quantity of hazardous material at any given time. |

| Scalability | Difficult; often requires re-optimization of conditions. | Straightforward; achieved by running the system for a longer duration ("scaling out"). nih.gov |

| Reproducibility | Can vary between batches. | High; precise, automated control over all parameters. |

Contribution to Green Chemistry Principles in Pyrrolidine Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally responsible. The future synthesis of this compound and related compounds will be increasingly guided by these principles.

Key contributions include:

Waste Prevention: Designing syntheses with high atom economy, such as cycloadditions and multicomponent reactions, which incorporate most of the atoms from the reactants into the final product. rsc.org

Safer Solvents and Auxiliaries: Moving away from halogenated solvents towards greener alternatives like water, ethanol, or even solvent-free conditions. rsc.orgmdpi.com

Design for Energy Efficiency: Utilizing catalytic methods that operate at ambient temperature and pressure, and employing technologies like flow chemistry or microwave irradiation that can reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Exploring synthetic routes that begin from biomass-derived starting materials, such as amino acids or carbohydrates. acs.org

Catalysis: Prioritizing recyclable catalytic processes (both homogeneous and heterogeneous) over stoichiometric reagents to minimize waste. acs.org

By embracing these principles, the synthesis of complex pyrrolidines can become more sustainable, reducing the environmental footprint of chemical manufacturing in the pharmaceutical and fine chemical industries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(methoxymethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of pyrrolidine precursors. For example, a redox-neutral α-C-H oxygenation strategy using pyrrolidin-3-ol with a monoprotected p-quinone generates an N-aryliminium intermediate, which reacts with boronic acids to yield substituted derivatives . Key parameters include solvent choice (e.g., THF for solubility), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., Lewis acids like BF₃·Et₂O). Yields are optimized by slow addition of nucleophiles and inert atmosphere conditions .

Q. How is the stereochemistry of this compound resolved, and what analytical techniques validate its configuration?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric synthesis (e.g., Sharpless epoxidation) is employed. Absolute configuration is confirmed by X-ray crystallography or comparative NMR with known standards. For example, (3R,4R)-configured pyrrolidine derivatives are validated using NOESY to assess spatial proximity of substituents . High-resolution mass spectrometry (HRMS) and circular dichroism (CD) spectroscopy further corroborate stereochemical purity .

Q. What are the primary biological activities reported for pyrrolidin-3-ol derivatives, and how are these assays designed?

- Methodological Answer : Pyrrolidin-3-ol derivatives are screened for enzyme inhibition (e.g., kinases, proteases) and receptor modulation (e.g., GPCRs). Assays often use fluorescence polarization (FP) for binding affinity or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases). For example, derivatives with methoxymethyl groups show enhanced blood-brain barrier permeability in in vitro Caco-2 models, with IC₅₀ values determined via dose-response curves .

Advanced Research Questions

Q. How do electronic and steric effects of the methoxymethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura couplings. Steric hindrance is mitigated using bulky ligands (e.g., SPhos) and Pd(OAc)₂ catalysts. Computational studies (DFT) reveal that the methoxy group lowers the activation energy for oxidative addition by 5–8 kcal/mol compared to unsubstituted analogs. Experimental validation via Hammett plots correlates substituent σ values with reaction rates .

Q. What strategies are employed to resolve contradictions in reported biological data for pyrrolidin-3-ol derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Meta-analyses using standardized protocols (e.g., Eurofins Panlabs panels) control for variables. For instance, conflicting reports on dopamine D₂ receptor affinity are resolved by comparing radioligand binding (³H-spiperone) versus functional cAMP assays . Data normalization to reference compounds (e.g., haloperidol) minimizes inter-lab variability.

Q. How can the metabolic stability of this compound be improved for in vivo studies?

- Methodological Answer : Deuteration at metabolically labile positions (e.g., α to hydroxyl groups) reduces CYP450-mediated oxidation. Parallel artificial membrane permeability assays (PAMPA) guide structural modifications, such as replacing the methoxy group with trifluoromethoxy to enhance lipophilicity (LogP increased from −0.5 to 1.2). Microsomal stability studies (human liver microsomes) quantify half-life improvements, with LC-MS/MS tracking metabolite formation .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

- Methodological Answer : The hydroxyl and methoxymethyl groups act as hydrogen-bond donors and Lewis basic sites, respectively, facilitating enantioselective induction. For example, in organocatalytic aldol reactions, the pyrrolidine scaffold forms enamine intermediates with ketones. Kinetic isotopic effect (KIE) studies (kH/kD = 3.2) confirm rate-limiting proton transfer. Transition-state models (DFT) show a 1.5 Å closer approach of electrophiles to the Re face in (3R)-configured catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.